
2'-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxyethyl group, and an aminobutyranilide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminobutyranilide Core: This step involves the reaction of an appropriate aniline derivative with a butyric acid derivative under acidic conditions to form the aminobutyranilide core.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an ethyl halide in the presence of a base.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via a nucleophilic substitution reaction using a methoxyethyl halide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of 2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical structures.
Substitution: Substituted products with different functional groups replacing the methoxyethyl group.
科学研究应用
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
相似化合物的比较
Similar Compounds
2-Methoxyethylamine: A simpler compound with a similar methoxyethyl group but lacking the aminobutyranilide moiety.
Ethylaminobutyranilide: Contains the ethyl and aminobutyranilide groups but lacks the methoxyethyl group.
Methoxyethylbutyranilide: Contains the methoxyethyl and butyranilide groups but lacks the ethyl group.
Uniqueness
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
67262-69-5 |
|---|---|
分子式 |
C15H25ClN2O2 |
分子量 |
300.82 g/mol |
IUPAC 名称 |
[4-(2-ethylanilino)-4-oxobutan-2-yl]-(2-methoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-13-7-5-6-8-14(13)17-15(18)11-12(2)16-9-10-19-3;/h5-8,12,16H,4,9-11H2,1-3H3,(H,17,18);1H |
InChI 键 |
JWOWJOIXDQBDFN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)CC(C)[NH2+]CCOC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




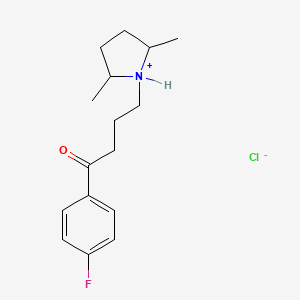
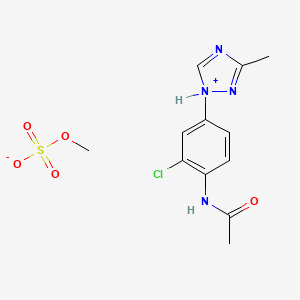
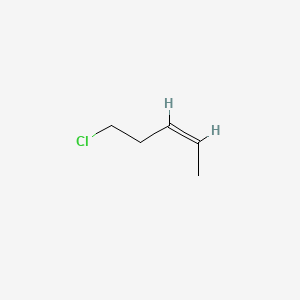
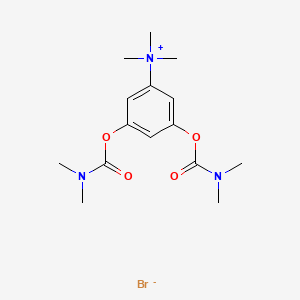
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
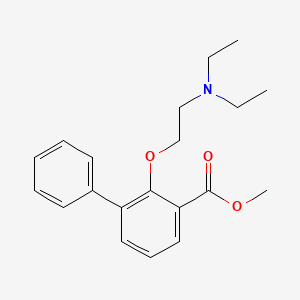
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
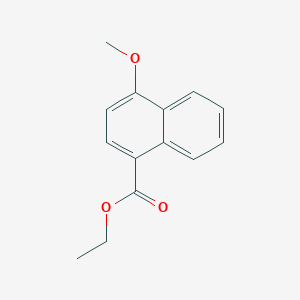
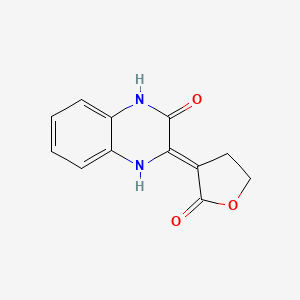
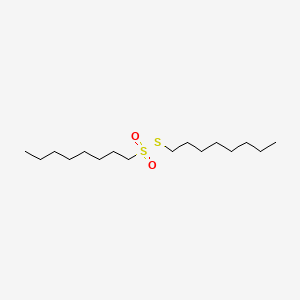

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
